molecular formula C9H9ClO2S B1368444 3-[(3-Chlorophenyl)sulfanyl]propanoic acid CAS No. 1132-52-1

3-[(3-Chlorophenyl)sulfanyl]propanoic acid

Cat. No. B1368444
CAS RN: 1132-52-1
M. Wt: 216.68 g/mol
InChI Key: LBNJHWGKGWWFGN-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)sulfanyl]propanoic acid (3CPSPA) is a sulfonated aromatic acid, which is a derivative of 3-chlorobenzenesulfonic acid. It is widely used in the synthesis of various functional materials, such as dyes, pharmaceuticals, and catalysts. In addition, 3CPSPA has been studied for its potential applications in scientific research, such as biochemical and physiological studies.

Scientific Research Applications

GABA B Receptor Antagonists

  • 3-Amino-3-(4-chlorophenyl)propanoic acid and related compounds have been studied for their potential as GABA B receptor antagonists, a class of compounds relevant in neurochemistry. These compounds showed weak specific antagonist activity at the GABAB receptor, indicating potential applications in neurological research and therapy (Abbenante, Hughes, & Prager, 1997).

Catalysis and Chemical Synthesis

  • Sulfuric acid derivatives of 3-[(3-silicapropyl)sulfanyl]propyl have been synthesized and used as catalysts in various chemical reactions. These compounds have shown efficacy in facilitating formylation and acetylation of alcohols under mild conditions, indicating their usefulness in organic synthesis and industrial chemistry (Niknam & Saberi, 2009).

Chemiluminescence

  • Research into the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has been conducted, with these compounds demonstrating potential in base-induced chemiluminescence. This is significant for applications in analytical chemistry and bioanalysis (Watanabe et al., 2010).

Antitumor and Antiviral Activity

  • Certain derivatives of 3-[(3-Chlorophenyl)sulfanyl]propanoic acid have been synthesized and evaluated for their antitumor and antiviral activities. This research is vital for the development of new pharmaceutical compounds and therapies (Barreiro et al., 2014).

properties

IUPAC Name

3-(3-chlorophenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNJHWGKGWWFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640667
Record name 3-[(3-Chlorophenyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chlorophenyl)sulfanyl]propanoic acid

CAS RN

1132-52-1
Record name 3-[(3-Chlorophenyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acrylic acid (2.66 g, 37 mmol) and 3-chlorothiophenol (4.85 g, 34 mmol) were dissolved in ether (15 mL) and stirred at room temperature for 88.0 hours. The reaction mixture solidified, was dissolved in ether and extracted with 5% NaOH. The aqueous layer was acidified with concentrated hydrochloric acid, extracted with ether, washed with brine, dried over MgSO4, and concentrated in vacuo to give the 3-(3-chlorophenylthio)propanoic acid (2.20 g, 34%): 1H NMR (acetone-d6) 300 MHz 7.33-7.40 (m, 3H) 7.24 (m, 1H) 3.25 (t, J=7.1 Hz, 2H) 2.67 (t, J=7.1 Hz, 2H). Mass spectrum: M+H=217.
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Okaecwe, AJ Swanepoel, A Petzer, JJ Bergh… - Bioorganic & medicinal …, 2012 - Elsevier
A recent study has reported that a series of 8-benzyloxycaffeines are potent and reversible inhibitors of both human monoamine oxidase (MAO) isoforms, MAO-A and -B. In an attempt to …
Number of citations: 22 www.sciencedirect.com
TAD Okaecwe - 2012 - repository.nwu.ac.za
Purpose: Monoamine oxidase (MAO) consists of two isoforms, namely MAO-A and MAO-B. Both these isoforms are involved in the oxidation of dopamine. In Parkinson’s disease (PD) …
Number of citations: 1 repository.nwu.ac.za

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